
1,1-Diethoxy-3,5,5-trimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3,5,5-trimethylhexane is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is a colorless liquid with a distinctive odor and is known for its high combustion value . This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Métodos De Preparación
The synthesis of 1,1-Diethoxy-3,5,5-trimethylhexane typically involves organic synthesis routes. One common method is the reaction of 3,5,5-trimethylhexanal with ethanol in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
1,1-Diethoxy-3,5,5-trimethylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3,5,5-trimethylhexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used as a solvent, surfactant, and in the production of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3,5,5-trimethylhexane involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the specific application .
Comparación Con Compuestos Similares
1,1-Diethoxy-3,5,5-trimethylhexane can be compared with similar compounds such as:
3,5,5-Trimethylhexanal: A precursor in its synthesis.
1,1-Diethoxy-3,3,3-trimethylhexane: A structurally similar compound with different properties.
1,1-Diethoxy-2,2-dimethylpropane: Another ether with distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications .
Propiedades
Número CAS |
86198-35-8 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,1-diethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-7-14-12(15-8-2)9-11(3)10-13(4,5)6/h11-12H,7-10H2,1-6H3 |
Clave InChI |
SXOLJHFGARCGQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C)CC(C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


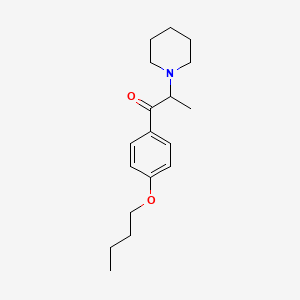
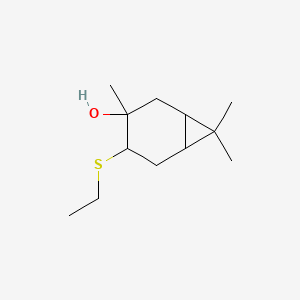

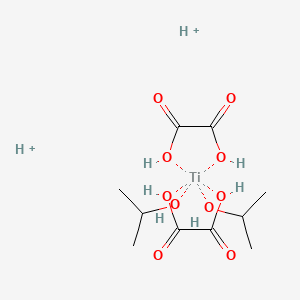

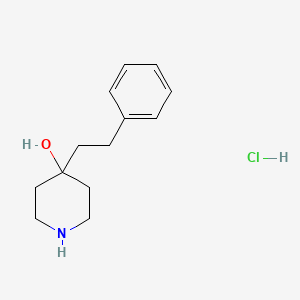

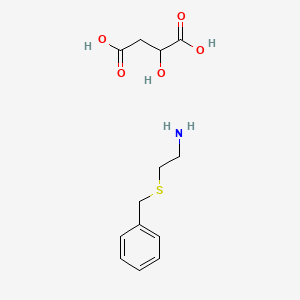
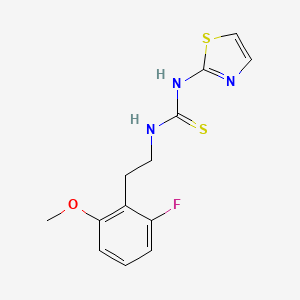
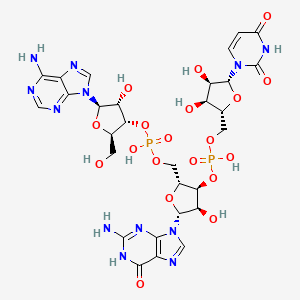
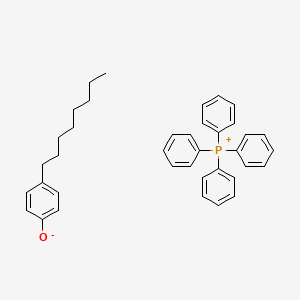
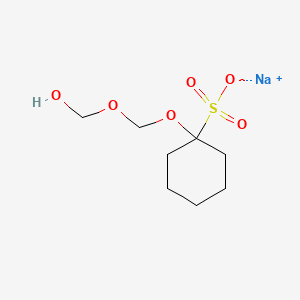

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
